(E)-4-(2-chloro-6-fluorostyryl)-N-methylaniline
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Overview
Description
FIDAS-5 is a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), with an inhibitory concentration (IC50) of 2.1 micromolar. This compound effectively competes against S-adenosylmethionine for binding to MAT2A and exhibits significant anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FIDAS-5 involves the fluorination of N,N-dialkylaminostilbenesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of FIDAS-5 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to achieve the desired level of purity for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
FIDAS-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving FIDAS-5 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving FIDAS-5 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
FIDAS-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of methionine S-adenosyltransferase 2A and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of methionine metabolism in cellular processes and disease states.
Medicine: Investigated for its potential anticancer properties, particularly in the treatment of colorectal cancer and other malignancies.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
FIDAS-5 exerts its effects by inhibiting methionine S-adenosyltransferase 2A, an enzyme involved in the synthesis of S-adenosylmethionine. By competing with S-adenosylmethionine for binding to methionine S-adenosyltransferase 2A, FIDAS-5 effectively reduces the levels of S-adenosylmethionine and S-adenosylhomocysteine in cells. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
FIDAS-3: Another fluorinated N,N-dialkylaminostilbene compound that inhibits methionine S-adenosyltransferase 2A but with a higher IC50 value compared to FIDAS-5
Methionine S-adenosyltransferase 2A Inhibitor II: A similar compound with comparable inhibitory effects on methionine S-adenosyltransferase 2A
Uniqueness
FIDAS-5 is unique due to its higher potency and oral bioavailability compared to other similar compounds. Its ability to effectively compete with S-adenosylmethionine for binding to methionine S-adenosyltransferase 2A makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVXICBOMOGFMH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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